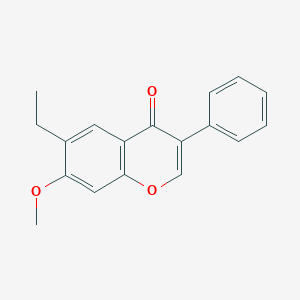
Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is an organic compound with the molecular formula C21H35NO2 It is a member of the amide family, characterized by the presence of a long alkyl chain and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- typically involves the reaction of tetradecanoic acid with N-(2-hydroxy-5-methylphenyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, potentially affecting the amide bond or the phenolic group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The long alkyl chain may also play a role in its interaction with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
- N-(2-hydroxy-5-methylphenyl)decanamide
- N-(3,5-dimethylphenyl)tetradecanamide
- N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide
Comparison: Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is unique due to its specific substitution pattern on the phenyl ring and the length of its alkyl chain. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
137308-45-3 |
|---|---|
Formule moléculaire |
C21H35NO2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-methylphenyl)tetradecanamide |
InChI |
InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(24)22-19-17-18(2)15-16-20(19)23/h15-17,23H,3-14H2,1-2H3,(H,22,24) |
Clé InChI |
NCOGCKYKJYGRBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide](/img/structure/B11984849.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11984862.png)
![Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11984867.png)

![3-Bromo-N-{[(3-bromobenzoyl)amino][4-(dimethylamino)phenyl]methyl}benzamide](/img/structure/B11984878.png)
![(2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide](/img/structure/B11984884.png)

![methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11984891.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984906.png)
![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11984917.png)
![6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11984925.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11984926.png)
![{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11984929.png)
